molecular formula C18H17N5O B2505761 6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415511-69-0

6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No. B2505761
CAS RN: 2415511-69-0
M. Wt: 319.368
InChI Key: LISXJIGVHFYSMW-UHFFFAOYSA-N
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Description

The compound of interest, 6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile, is a complex molecule that appears to be related to various heterocyclic compounds synthesized for pharmaceutical applications. The papers provided discuss the synthesis and properties of similar compounds, which can offer insights into the behavior and potential uses of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-component reactions and the use of versatile intermediates. For instance, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile is described as a versatile building block for creating trifluoromethylated N-heterocycles . Similarly, a diastereoselective synthesis of trans-4,5-dihydrofuran-3-carbonitriles is achieved through a three-component reaction involving β-ketonitriles, pyridinium ylides, and aldehydes . These methods suggest that the compound of interest could potentially be synthesized through similar multi-component reactions, utilizing specific intermediates and catalysts to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques. For example, a comparative experimental and theoretical study on a synthetic analog of the biologically relevant 4H-pyran motif was conducted, which included spectral and structural properties analysis using FT-IR, NMR, docking, and DFT methods . This approach could be applied to the compound of interest to determine its molecular structure and to predict its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions of related compounds show a range of possibilities. The reactions of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile with bisnucleophiles were investigated, indicating that the compound can participate in further chemical transformations . Additionally, the formation of cyclopropanecarbonitrile derivatives as competing reactions during the synthesis of dihydrofuran carbonitriles suggests that the compound of interest may also undergo similar competing reactions, which would need to be controlled for a successful synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through experimental and computational methods. For instance, the optimized structure, vibrational, and NMR spectra of a pyran derivative were in good agreement with experimental data, suggesting that similar methods could be used to explore the properties of the compound of interest . The synthesis of 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles also provides information on the reactivity of such compounds with alcohols in the presence of an acid catalyst . This information could be relevant when considering the solubility, stability, and reactivity of the compound of interest.

Scientific Research Applications

Synthesis and Structural Analysis

Corrosion Inhibition Studies

  • Aryl pyrazolo pyridine derivatives have been studied for their corrosion inhibition effects on metals in acidic environments, showing significant inhibition activity (Sudheer & Quraishi, 2015).

Pharmaceutical Research

Materials Science and Electronics

Catalysis and Chemical Reactions

Mechanism of Action

properties

IUPAC Name

6-[5-(pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c19-7-13-4-5-17(21-8-13)22-9-14-11-23(12-15(14)10-22)18(24)16-3-1-2-6-20-16/h1-6,8,14-15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISXJIGVHFYSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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